REACTION_CXSMILES
|
Cl[C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:6][CH2:5]1)=[O:3].[Cl:20][C:21]1[CH:38]=[CH:37][C:24]([CH2:25][NH:26][CH2:27][CH2:28][NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[CH:23][CH:22]=1.CCN(C(C)C)C(C)C>ClCCl>[C:32]([O:31][C:30]([NH:29][CH2:28][CH2:27][N:26]([CH2:25][C:24]1[CH:37]=[CH:38][C:21]([Cl:20])=[CH:22][CH:23]=1)[C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:6][CH2:5]1)=[O:3])=[O:36])([CH3:35])([CH3:33])[CH3:34]
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNCCNC(OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN(C(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1)CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |